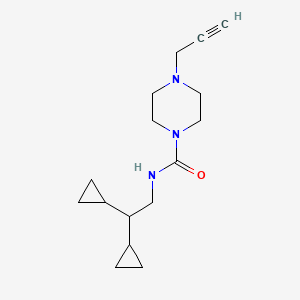
N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a white crystalline powder that is soluble in water and ethanol. DPCPX has been widely used in scientific research to investigate the role of the adenosine A1 receptor in various physiological processes.
作用機序
N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide works by binding to the adenosine A1 receptor and blocking its activity. This leads to a decrease in the activity of the receptor and a reduction in the physiological processes that it regulates.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase coronary blood flow, and improve myocardial function. It has also been shown to have neuroprotective effects and to reduce the severity of ischemic brain injury.
実験室実験の利点と制限
One of the advantages of using N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to investigate the specific role of this receptor in physiological processes. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research involving N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide. One area of interest is investigating the role of the adenosine A1 receptor in the regulation of glucose homeostasis and insulin sensitivity. Another area of interest is investigating the potential therapeutic applications of this compound in the treatment of cardiovascular disease and neurodegenerative disorders.
In conclusion, this compound is a selective antagonist of the adenosine A1 receptor that has been widely used in scientific research to investigate the role of this receptor in various physiological processes. Its high selectivity and specificity make it a valuable tool for studying the adenosine A1 receptor, and its potential therapeutic applications make it an area of interest for future research.
合成法
N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide can be synthesized by reacting 4-prop-2-ynylpiperazine-1-carboxamide with 2,2-dicyclopropylethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain the desired product with high purity.
科学的研究の応用
N-(2,2-Dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide has been used in numerous scientific studies to investigate the role of the adenosine A1 receptor in various physiological processes. It has been shown to be effective in blocking the adenosine A1 receptor, which is involved in regulating sleep, cardiac function, and blood flow.
特性
IUPAC Name |
N-(2,2-dicyclopropylethyl)-4-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-7-18-8-10-19(11-9-18)16(20)17-12-15(13-3-4-13)14-5-6-14/h1,13-15H,3-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVSDPXPLITHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NCC(C2CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2960122.png)
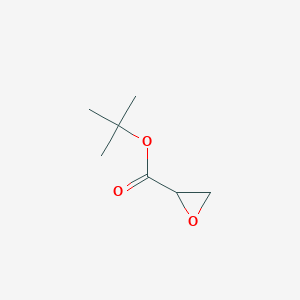
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2960124.png)
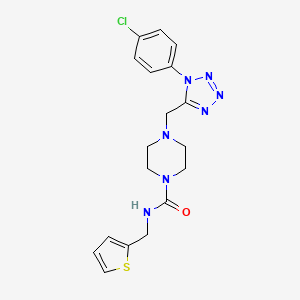
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2960129.png)


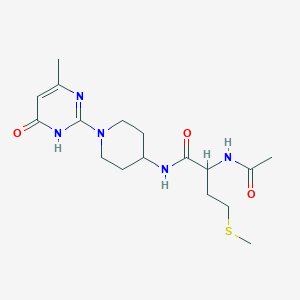
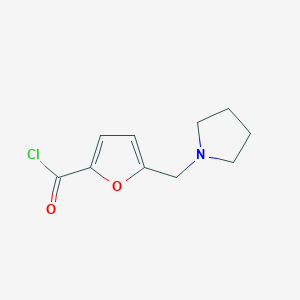
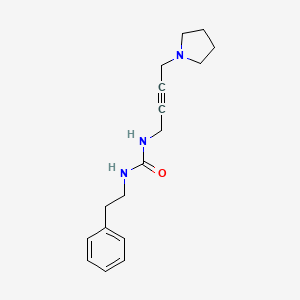
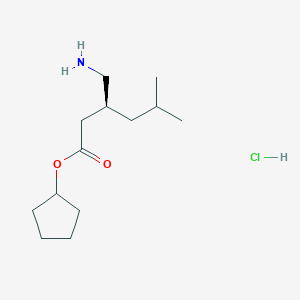

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone](/img/structure/B2960144.png)
